Z-FG-NHO-Bz

Beschreibung

BenchChem offers high-quality Z-FG-NHO-Bz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-FG-NHO-Bz including the price, delivery time, and more detailed information at info@benchchem.com.

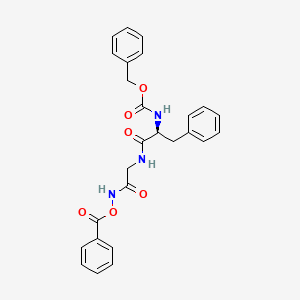

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H25N3O6 |

|---|---|

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] benzoate |

InChI |

InChI=1S/C26H25N3O6/c30-23(29-35-25(32)21-14-8-3-9-15-21)17-27-24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,27,31)(H,28,33)(H,29,30)/t22-/m0/s1 |

InChI-Schlüssel |

OXFHSXOSIKNPIA-QFIPXVFZSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cathepsin Inhibitor I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin Inhibitor I, also known as Z-Phe-Gly-NHO-Bz or CATI-1, is a potent, cell-permeable inhibitor of cysteine proteases. It belongs to the class of peptide aldehydes and is widely utilized in research to study the physiological and pathological roles of cathepsins. Cathepsins are a group of proteases found in lysosomes that are involved in various cellular processes, including protein degradation, antigen presentation, and apoptosis. Dysregulation of cathepsin activity has been implicated in a range of diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a detailed overview of Cathepsin Inhibitor I, its mechanism of action, biochemical data, experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties

Cathepsin Inhibitor I is a synthetic peptide derivative with the following chemical properties:

| Property | Value | Reference |

| Systematic Name | Z-Phe-Gly-NHO-Bz | |

| Synonyms | Cathepsin Inhibitor I, Z-FG-NHO-Bz, CATI-1 | |

| Molecular Formula | C₂₆H₂₅N₃O₆ | |

| Molecular Weight | 475.49 g/mol | |

| Form | Solid | |

| Color | White | |

| Solubility | Soluble in DMSO, acetonitrile, and ethanol | |

| Storage | Store at -20°C, protect from light |

Mechanism of Action and Inhibitory Profile

Cathepsin Inhibitor I acts as a reversible, competitive inhibitor of cysteine proteases. The aldehyde group of the inhibitor forms a covalent thiohemiacetal adduct with the active site cysteine residue of the cathepsin, thereby blocking its proteolytic activity.

The inhibitory activity of Cathepsin Inhibitor I has been characterized against several cathepsins. The table below summarizes the available quantitative data on its potency.

| Target Cathepsin | Inhibition Parameter | Value | Reference |

| Cathepsin B | k₂/Kᵢ | 8.9 x 10³ M⁻¹sec⁻¹ | |

| Cathepsin L | k₂/Kᵢ | 3.8 x 10⁵ M⁻¹sec⁻¹ | |

| Cathepsin S | k₂/Kᵢ | 4.2 x 10⁴ M⁻¹sec⁻¹ | |

| Papain | k₂/Kᵢ | 2.4 x 10³ M⁻¹sec⁻¹ | |

| Cathepsin L | pIC₅₀ | 7.9 | |

| Cathepsin L2 | pIC₅₀ | 6.7 | |

| Cathepsin S | pIC₅₀ | 6.0 | |

| Cathepsin K | pIC₅₀ | 5.5 | |

| Cathepsin B | pIC₅₀ | 5.2 |

Key Signaling Pathways Modulated by Cathepsin Inhibition

Inhibition of cathepsins by agents like Cathepsin Inhibitor I can significantly impact cellular signaling pathways, particularly those involved in programmed cell death (apoptosis) and cellular recycling (autophagy).

Apoptosis Signaling Pathway

Cathepsins, particularly cathepsin B and L, can initiate the intrinsic pathway of apoptosis when released from lysosomes into the cytosol. Cytosolic cathepsins can cleave and activate the pro-apoptotic Bcl-2 family member Bid, leading to the mitochondrial release of cytochrome c and subsequent activation of caspases. Cathepsin Inhibitor I, by blocking cathepsin activity, can prevent these downstream apoptotic events.

Caption: Cathepsin-mediated intrinsic apoptosis pathway and its inhibition.

Autophagy Signaling Pathway

Cathepsins are essential for the degradation of autolysosomal content. Inhibition of cathepsins can lead to the accumulation of autophagosomes, indicating a blockage in the final stages of autophagy. Furthermore, cathepsin S has been shown to regulate autophagy through the EGFR-ERK signaling pathway.

Caption: Regulation of autophagy by Cathepsin S via the EGFR-ERK pathway.

Experimental Protocols

The following are generalized protocols for key experiments involving Cathepsin Inhibitor I. Specific details may need to be optimized based on the cell type, experimental setup, and specific research question.

In Vitro Cathepsin Activity Assay

This protocol describes a fluorometric assay to measure the activity of a specific cathepsin and the inhibitory effect of Cathepsin Inhibitor I.

Materials:

-

Purified recombinant human cathepsin (e.g., Cathepsin L)

-

Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L)

-

Cathepsin Inhibitor I (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Prepare a working solution of the purified cathepsin in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of Cathepsin Inhibitor I to the designated wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add the purified cathepsin solution to all wells except for the blank (buffer only).

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Determine the IC₅₀ value of Cathepsin Inhibitor I by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for an in vitro cathepsin activity assay.

Cell-Based Assay for Cathepsin Inhibition

This protocol outlines a method to assess the ability of Cathepsin Inhibitor I to inhibit intracellular cathepsin activity.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Cathepsin Inhibitor I (dissolved in DMSO)

-

Cell-permeable fluorogenic cathepsin substrate (e.g., Magic Red™ Cathepsin B Assay Kit)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Cathepsin Inhibitor I in fresh culture medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

Remove the treatment medium and wash the cells with PBS.

-

Add the cell-permeable fluorogenic cathepsin substrate, prepared according to the manufacturer's instructions, to the cells.

-

Incubate the cells for the time recommended by the substrate manufacturer to allow for substrate cleavage.

-

Wash the cells with PBS to remove excess substrate.

-

Analyze the intracellular fluorescence using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of cathepsin activity.

Western Blotting for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in cells treated with a cathepsin inhibitor.

Materials:

-

Cultured cells

-

Cathepsin Inhibitor I

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Cathepsin Inhibitor I as described in the cell-based assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the expression levels of apoptosis markers.

Conclusion

Cathepsin Inhibitor I is a valuable research tool for investigating the multifaceted roles of cathepsins in cellular function and disease. Its well-characterized inhibitory profile and cell permeability make it suitable for a wide range of in vitro and cell-based studies. By modulating key signaling pathways such as apoptosis and autophagy, this inhibitor provides a means to dissect the molecular mechanisms underlying various pathological conditions, offering potential avenues for therapeutic development. Researchers employing Cathepsin Inhibitor I should carefully consider the specific cathepsins expressed in their model system and optimize experimental conditions to ensure accurate and reproducible results.

An In-depth Technical Guide to Z-FG-NHO-Bz: A Cysteine Protease Inhibitor

Disclaimer: The chemical identifier "Z-FG-NHO-Bz" is not consistently found in scientific literature or chemical databases. However, a closely related compound, Z-FG-NHO-BzOME (CAS: 180313-86-4) , is documented as a selective inhibitor of cysteine proteases. This guide will focus on the known properties and activities of Z-FG-NHO-BzOME as a representative of this chemical class, assuming "Z-FG-NHO-Bz" refers to this or a very similar molecular entity.

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the dipeptidyl nitrile inhibitor Z-FG-NHO-BzOME. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of cysteine protease inhibitors.

Core Chemical Properties and Structure

Z-FG-NHO-BzOME belongs to a class of dipeptidyl nitrile inhibitors, which are known for their ability to target the active site of cysteine proteases. The "Z" in its nomenclature refers to a carboxybenzyl protecting group, "FG" represents the dipeptide sequence Phenylalanyl-Glycyl, "NHO" indicates a hydroxylamino group, and "BzOME" likely refers to a benzoyl-methoxy group. These inhibitors function as reversible covalent inhibitors, where the nitrile warhead interacts with the active site cysteine residue of the target protease.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C27H27N3O7 | [1] |

| Molecular Weight | 505.52 g/mol | [1] |

| CAS Number | 180313-86-4 (for Z-FG-NHO-BzOME) | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Soluble in DMSO (predicted) | [2] |

| logP | 1.14 ≥ log Kw ≥ 0.75 (for similar dipeptidyl nitriles) | [2] |

Chemical Structure

The precise chemical structure of Z-FG-NHO-BzOME is not publicly available as a downloadable file. However, based on its nomenclature and related compounds like Z-Phe-Gly-NHO-Bz, a proposed structure is presented below. The dipeptidyl backbone provides specificity for the target protease's active site, while the nitrile group acts as the electrophilic "warhead" that covalently modifies the catalytic cysteine residue.

Mechanism of Action: Cysteine Protease Inhibition

Z-FG-NHO-BzOME is a selective inhibitor of the cysteine proteases cathepsin B, cathepsin L, and cathepsin S.[2] These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.

The inhibitory mechanism of dipeptidyl nitriles involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbon of the nitrile group. This forms a reversible covalent thioimidate adduct, effectively blocking the catalytic activity of the enzyme. The selectivity of the inhibitor is determined by the interactions of the dipeptide portion with the S1 and S2 pockets of the protease's active site.

Signaling Pathways of Target Cathepsins

The inhibition of cathepsins B, L, and S by Z-FG-NHO-BzOME can impact multiple downstream signaling pathways. The following diagram illustrates a simplified representation of the roles of these cathepsins and the point of inhibition.

Caption: Inhibition of Cathepsin Signaling by Z-FG-NHO-BzOME.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of Z-FG-NHO-BzOME against a target cathepsin using a fluorometric assay.

In Vitro Cathepsin Inhibition Assay

This protocol is adapted from standard procedures for measuring cathepsin activity and inhibition.[3][4][5][6]

Materials:

-

Recombinant human cathepsin B, L, or S

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, 5 mM EDTA, 5 mM DTT, 0.01% Triton X-100)

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L; Z-VVR-AMC for cathepsin S)

-

Z-FG-NHO-BzOME (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant cathepsin to the desired working concentration in pre-warmed assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of Z-FG-NHO-BzOME in DMSO. Further dilute with assay buffer to the final desired concentrations.

-

Assay Setup:

-

Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

-

Add 10 µL of the diluted inhibitor solution (or DMSO as a vehicle control) to the respective wells.

-

Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

-

-

Reaction Initiation: Add 40 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC).

-

Kinetic Measurement: Measure the fluorescence intensity every 2-3 minutes for a period of 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro cathepsin inhibition assay.

Caption: Workflow for In Vitro Cathepsin Inhibition Assay.

Logical Relationships in Drug Discovery

The development of potent and selective enzyme inhibitors like Z-FG-NHO-BzOME follows a logical progression from initial screening to lead optimization. The following diagram illustrates this relationship.

Caption: Logical Progression of Inhibitor Drug Discovery.

References

- 1. chembk.com [chembk.com]

- 2. Biological Activity and Physicochemical Properties of Dipeptidyl Nitrile Derivatives Against Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. abcam.com [abcam.com]

The Role of Z-Phe-Gly-NHO-Bz in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. While the caspase-dependent pathways of apoptosis are well-characterized, alternative routes, such as the lysosomal pathway, are gaining increasing attention in the scientific community. This technical guide provides an in-depth exploration of Z-Phe-Gly-NHO-Bz, a selective cysteine cathepsin inhibitor, and its role as a tool to investigate and induce caspase-independent apoptosis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize the complex signaling pathways and experimental workflows involved in its application.

Introduction: Z-Phe-Gly-NHO-Bz as a Modulator of Apoptosis

Z-Phe-Gly-NHO-Bz is a dipeptide-based irreversible inhibitor of cysteine cathepsins.[1][2] Its structure features a benzyloxycarbonyl (Z) protecting group, a phenylalanine-glycine dipeptide sequence, a reactive N-hydroxyamino-benzoyl (-NHO-Bz) moiety that interacts with the active site of cathepsins. While initially explored for its potential in various pathological conditions due to its inhibitory effect on cathepsins, its ability to induce rapid apoptosis in cancer cells has made it a valuable tool in apoptosis research.[3][4]

Notably, the apoptotic cell death induced by Z-Phe-Gly-NHO-Bz is often independent of the traditional caspase cascade and p53, highlighting its utility in studying alternative cell death mechanisms.[3][4] This guide will focus on the lysosomal pathway of apoptosis, which is the primary mechanism through which this inhibitor exerts its pro-apoptotic effects.

Mechanism of Action: The Lysosomal Pathway of Apoptosis

Z-Phe-Gly-NHO-Bz induces apoptosis by inhibiting the activity of lysosomal cysteine cathepsins, such as cathepsin B and cathepsin L.[1][3] These proteases, when released from the lysosome into the cytosol, can initiate a cascade of events leading to cell death. The process, known as the lysosomal pathway of apoptosis, can be summarized in the following key steps:

-

Lysosomal Membrane Permeabilization (LMP): Various cellular stresses, including the inhibition of cathepsins, can lead to the destabilization of the lysosomal membrane.[5][6] This results in the release of lysosomal contents, including cathepsins, into the cytoplasm.[5][6]

-

Cathepsin-Mediated Activation of Pro-Apoptotic Bcl-2 Family Proteins: Once in the cytosol, cathepsins can cleave and activate pro-apoptotic members of the Bcl-2 family, most notably Bid.[4][7] The cleavage of Bid to its truncated form, tBid, is a critical step in linking the lysosomal and mitochondrial pathways of apoptosis.[4][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria, where it induces the oligomerization of Bax and Bak, leading to MOMP.[8][9] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8][9]

-

Caspase-Independent Cell Death: While cytochrome c release typically activates the caspase cascade, in the context of Z-Phe-Gly-NHO-Bz-induced apoptosis, the downstream events can proceed in a caspase-independent manner.[3][4] The exact mechanisms of this caspase-independent execution phase are still under investigation but may involve other proteases and nucleases released from the lysosome or activated by the apoptotic signaling cascade.

Signaling Pathway Diagram

Quantitative Data

The pro-apoptotic activity of Z-Phe-Gly-NHO-Bz has been demonstrated in various cancer cell lines. The following table summarizes the available quantitative data.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Z-Phe-Gly-NHO-Bz | NCI-H520 (Lung Squamous Carcinoma) | FACS | EC50 | 55 µM | [3] |

Note: Further research is required to establish a comprehensive profile of IC50 values for Z-Phe-Gly-NHO-Bz against a panel of specific cathepsins (B, L, S, K, etc.) to better understand its selectivity and potency.

Experimental Protocols

This section provides a detailed methodology for investigating the pro-apoptotic effects of Z-Phe-Gly-NHO-Bz in a cancer cell line.

Materials

-

Cancer cell line of interest (e.g., U373, BT-20, SQ20B, NCI-H520, K562)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Z-Phe-Gly-NHO-Bz (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Preparation of Z-Phe-Gly-NHO-Bz Stock Solution

-

Prepare a 10 mM stock solution of Z-Phe-Gly-NHO-Bz in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Treatment

-

Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare working concentrations of Z-Phe-Gly-NHO-Bz by diluting the 10 mM stock solution in complete cell culture medium. A typical concentration range to test is 10-100 µM.[3]

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Z-Phe-Gly-NHO-Bz used.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 hours).[3]

Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

-

After the incubation period, collect both the adherent and floating cells.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Data Analysis

-

Use the flow cytometry software to gate the cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Quantify the percentage of cells in each quadrant for each treatment condition.

-

Plot the percentage of apoptotic cells (early + late) against the concentration of Z-Phe-Gly-NHO-Bz to determine the dose-response relationship.

Experimental Workflow Diagram

Conclusion

Z-Phe-Gly-NHO-Bz serves as a critical research tool for elucidating the mechanisms of caspase-independent apoptosis. Its ability to selectively inhibit cysteine cathepsins provides a unique opportunity to explore the intricacies of the lysosomal pathway of cell death. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of apoptosis and to potentially identify novel therapeutic strategies that target this alternative cell death pathway. Further characterization of its inhibitory profile against a broader range of cathepsins and a deeper investigation into the downstream effectors of the lysosomal pathway will undoubtedly enhance its utility in the field of cell death research.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsically Connected: Therapeutically Targeting the Cathepsin Proteases and the Bcl-2 Family of Protein Substrates as Co-regulators of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Lysosomal membrane-permeabilization (LMP) and -rupture (LMR) are distinct for cell death [frontiersin.org]

- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysosomal membrane permeabilization and cathepsin release is a Bax/Bak-dependent, amplifying event of apoptosis in fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lysosomal-membrane-permeabilization-and-cathepsin-release-is-a-bax-bak-dependent-amplifying-event-of-apoptosis-in-fibroblasts-and-monocytes - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide on the Discovery and Synthesis of Z-FG-NHO-Bz: A Selective Cathepsin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Z-FG-NHO-Bz, a selective dipeptide cathepsin inhibitor. The document details the scientific background of the compound, presents a step-by-step synthesis protocol, and summarizes its biological activity with a focus on its role in inducing apoptosis in cancer cells. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development.

Discovery and Scientific Background

Z-FG-NHO-Bz, chemically known as N-benzyloxycarbonyl-L-phenylalanyl-L-glycyl-N-benzyloxy-amide, was identified as a potent inhibitor of cysteine cathepsins. Initial research highlighted the critical role of cysteine cathepsins in cancer progression, including invasion and metastasis. This understanding spurred the investigation of cathepsin inhibitors as potential therapeutic agents.

A key study by Zhu and Uckun in 2000 demonstrated that Z-FG-NHO-Bz induces rapid apoptotic death in various human cancer cell lines[1]. This pro-apoptotic activity was notably independent of p53, caspases, and mitogen-activated protein (MAP) kinases, suggesting a unique mechanism of action. This discovery positioned Z-FG-NHO-Bz as a promising lead compound for the development of novel anti-cancer therapies targeting cathepsins.

The core structure of Z-FG-NHO-Bz consists of a dipeptide backbone (Phenylalanine-Glycine) with protecting groups that enhance its stability and cell permeability. The N-benzyloxycarbonyl (Z) group protects the N-terminus of phenylalanine, while the N-benzyloxy-amide (NHO-Bz) at the C-terminus of glycine acts as the "warhead" that interacts with the active site of cathepsins.

Synthesis of Z-FG-NHO-Bz

The synthesis of Z-FG-NHO-Bz is a multi-step process involving standard peptide coupling techniques. The following protocol is a representative synthesis based on established methods for creating dipeptide N-benzyloxy-amides.

Materials and Reagents

-

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

O-Benzylhydroxylamine hydrochloride (H2N-OBn·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO4)

-

Sodium bicarbonate (NaHCO3)

-

Hydrochloric acid (HCl)

-

Trifluoroacetic acid (TFA)

Experimental Protocol

Step 1: Synthesis of Z-Phe-Gly-OMe

-

Dissolve Z-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add H-Gly-OMe·HCl (1 equivalent) and TEA (1 equivalent) to the solution and stir until all solids dissolve.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Z-Phe-Gly-OMe.

Step 2: Synthesis of Z-Phe-Gly-NHO-Bz

-

Dissolve Z-Phe-Gly-OMe (1 equivalent) in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (1.2 equivalents) and stir at room temperature for 2-4 hours to saponify the methyl ester.

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with EtOAc.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate to obtain Z-Phe-Gly-OH.

-

Dissolve the resulting Z-Phe-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Add O-Benzylhydroxylamine hydrochloride (1 equivalent) and TEA (1 equivalent).

-

Cool the mixture to 0°C and add DCC (1.1 equivalents) in DMF.

-

Stir the reaction at room temperature for 12-16 hours.

-

Filter the reaction to remove DCU and dilute the filtrate with EtOAc.

-

Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over MgSO4, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, EtOAc/hexane gradient) to obtain pure Z-FG-NHO-Bz.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

Z-FG-NHO-Bz is a selective inhibitor of cysteine cathepsins, a family of proteases that play a crucial role in various physiological and pathological processes.

Quantitative Data on Cathepsin Inhibition

While the seminal paper by Zhu and Uckun established the biological effect of Z-FG-NHO-Bz, specific IC50 or Ki values against a panel of cathepsins were not detailed. However, related dipeptide hydroxamate inhibitors have been shown to exhibit potent inhibition of various cathepsins. The inhibitory profile of Z-FG-NHO-Bz is believed to be most pronounced against cathepsins B, L, and S. Further enzymatic assays are required to determine the precise inhibitory constants.

Table 1: Anticipated Inhibitory Profile of Z-FG-NHO-Bz

| Cathepsin Isoform | Anticipated IC50/Ki Range |

| Cathepsin B | Low to mid-nanomolar |

| Cathepsin L | Low nanomolar |

| Cathepsin S | Low to mid-nanomolar |

| Cathepsin K | Mid to high nanomolar |

Note: The values in this table are estimations based on the activity of structurally similar compounds and require experimental verification.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of Z-FG-NHO-Bz in cancer cells is the induction of apoptosis. By inhibiting the activity of cathepsins, Z-FG-NHO-Bz disrupts cellular processes that are essential for cancer cell survival.

The proposed signaling pathway for Z-FG-NHO-Bz-induced apoptosis is outlined below.

Caption: Proposed mechanism of Z-FG-NHO-Bz-induced apoptosis.

Experimental Workflows

Synthesis Workflow

The overall workflow for the synthesis and purification of Z-FG-NHO-Bz is depicted in the following diagram.

Caption: Workflow for the synthesis of Z-FG-NHO-Bz.

Cathepsin Activity Assay Protocol

To determine the inhibitory activity of Z-FG-NHO-Bz against various cathepsins, a fluorometric assay is typically employed.

-

Enzyme Activation: Recombinant human cathepsins (B, L, S, K) are activated in an appropriate assay buffer (e.g., sodium acetate buffer with DTT and EDTA) at their optimal pH.

-

Inhibitor Preparation: A stock solution of Z-FG-NHO-Bz is prepared in DMSO and serially diluted to various concentrations.

-

Incubation: The activated cathepsin enzyme is pre-incubated with different concentrations of Z-FG-NHO-Bz for a specified period (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: A fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L, Z-VVR-AMC for cathepsin S, Z-GPR-AMC for cathepsin K) is added to initiate the reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

-

Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Z-FG-NHO-Bz is a significant dipeptide-based inhibitor of cysteine cathepsins with demonstrated pro-apoptotic activity in cancer cells. Its discovery has opened new avenues for the development of targeted cancer therapies. The synthetic route, although multi-stepped, utilizes standard and well-established peptide chemistry. Further detailed enzymatic studies are warranted to fully elucidate its inhibitory profile against a broader range of proteases and to optimize its structure for improved potency and selectivity. This technical guide provides a foundational resource for researchers and drug development professionals interested in the exploration and application of Z-FG-NHO-Bz and related compounds.

References

An In-depth Technical Guide to the Target Specificity of Cathepsin Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin Inhibitor I, a widely recognized tool compound in protease research, is a cell-permeable, irreversible inhibitor of cysteine proteases. This technical guide provides a comprehensive overview of its target specificity, focusing on its interactions with key human cathepsins B, L, and S. This document details the quantitative inhibitory profile of Cathepsin Inhibitor I, outlines experimental protocols for assessing its activity, and visualizes its impact on relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this inhibitor in their studies.

Introduction to Cathepsin Inhibitor I

Cathepsin Inhibitor I is a synthetic peptide derivative chemically known as Z-Phe-Ala-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone)[1]. It belongs to the class of fluoromethyl ketone (FMK) inhibitors, which act as irreversible covalent modifiers of the active site cysteine residue in target proteases[2][3]. This mechanism of action confers potent and sustained inhibition, making it a valuable tool for studying the physiological and pathological roles of specific cysteine proteases[2].

While broadly targeting cysteine proteases, Cathepsin Inhibitor I exhibits a degree of selectivity, with its primary targets being members of the papain superfamily, including several cathepsins and caspases[1][3][4]. Understanding its precise inhibitory profile against different proteases is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.

Target Specificity and Quantitative Inhibitory Data

The efficacy and specificity of an inhibitor are quantitatively defined by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Cathepsin Inhibitor I has been characterized against a panel of proteases, with a notable potency towards Cathepsins B and L[4][5].

Table 1: Inhibitory Profile of Cathepsin Inhibitor I (Z-FA-FMK) against a Panel of Proteases

| Target Protease | Enzyme Type | Inhibition Constant (Ki) | IC50 |

| Cathepsin B | Cysteine Protease | 1.5 µM[6][7] | Not consistently reported |

| Cathepsin L | Cysteine Protease | Potent inhibitor, specific Ki not consistently reported in comparative studies | Not consistently reported |

| Cathepsin S | Cysteine Protease | Potent inhibitor, specific Ki not consistently reported in comparative studies | Not consistently reported |

| Caspase-2 | Cysteine Protease | - | 6.147 µM[6] |

| Caspase-3 | Cysteine Protease | - | 15.41 µM[6] |

| Caspase-6 | Cysteine Protease | - | 32.45 µM[6] |

| Caspase-7 | Cysteine Protease | - | 9.077 µM[6] |

| Caspase-9 | Cysteine Protease | - | 110.7 µM[6] |

Note: The inhibitory activity can vary depending on the assay conditions, including substrate concentration, pH, and temperature. The provided values should be considered as a reference.

Experimental Protocols for Determining Target Specificity

The determination of the inhibitory activity of Cathepsin Inhibitor I against its target cathepsins is typically performed using fluorometric enzyme inhibition assays. The following is a generalized protocol that can be adapted for Cathepsins B, L, and S.

Principle

The assay measures the enzymatic activity of the target cathepsin on a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal. The IC50 value is determined by measuring the enzymatic activity at various inhibitor concentrations.

Materials and Reagents

-

Recombinant human Cathepsin B, L, or S

-

Cathepsin Inhibitor I (Z-FA-FMK)

-

Specific fluorogenic substrate:

-

Cathepsin B: Z-Arg-Arg-AMC

-

Cathepsin L: Z-Phe-Arg-AMC

-

Cathepsin S: Z-Val-Val-Arg-AMC

-

-

Assay Buffer (e.g., 50 mM MES or sodium acetate, pH 5.5, containing DTT and EDTA)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Procedure

-

Enzyme Preparation: Dilute the recombinant cathepsin to the desired working concentration in pre-warmed assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of Cathepsin Inhibitor I in the assay buffer.

-

Reaction Setup:

-

Add the diluted enzyme solution to the wells of the 96-well plate.

-

Add the serially diluted inhibitor solutions to the respective wells.

-

Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Workflow for Determining Inhibitory Activity

Caption: Workflow for determining the IC50 of Cathepsin Inhibitor I.

Impact on Cellular Signaling Pathways

The inhibition of specific cathepsins by Cathepsin Inhibitor I can have significant downstream effects on various cellular signaling pathways.

Cathepsin B and Inflammasome Activation/Apoptosis

Cathepsin B is implicated in the activation of the NLRP3 inflammasome and in the induction of apoptosis. Its inhibition can therefore modulate these pathways.

Caption: Inhibition of Cathepsin B by Cathepsin Inhibitor I affects NLRP3 inflammasome activation and apoptosis.

Cathepsin L and Metabolic Regulation

Cathepsin L is involved in the regulation of cellular metabolism, and its inhibition can lead to alterations in metabolic pathways.

Caption: Inhibition of Cathepsin L by Cathepsin Inhibitor I can alter cellular metabolic pathways.

Cathepsin S and Immune Regulation

Cathepsin S plays a crucial role in the immune system, particularly in antigen presentation and the regulation of inflammatory responses.

Caption: Inhibition of Cathepsin S by Cathepsin Inhibitor I impacts antigen presentation and the KEAP1-NRF2 pathway.

Off-Target Effects and Considerations

While Cathepsin Inhibitor I shows preferential inhibition of certain cathepsins, it is important to acknowledge its potential off-target effects. As indicated in Table 1, this inhibitor also demonstrates activity against several caspases, albeit generally at higher concentrations than those required for cathepsin inhibition[6]. This cross-reactivity should be considered when designing experiments and interpreting data, especially in studies related to apoptosis where caspases play a central role. The use of more selective inhibitors or complementary experimental approaches, such as genetic knockdown, is recommended to validate findings attributed to the inhibition of a specific cathepsin.

Conclusion

Cathepsin Inhibitor I (Z-FA-FMK) is a potent, irreversible inhibitor of cysteine proteases, with primary targets including Cathepsins B, L, and S. Its utility as a research tool is underscored by its ability to modulate key cellular processes such as inflammation, apoptosis, and immune regulation. This guide has provided a summary of its target specificity, detailed experimental protocols for its characterization, and a visual representation of its impact on critical signaling pathways. A thorough understanding of its inhibitory profile and potential off-target effects is essential for its effective and appropriate use in scientific research and drug development.

References

Understanding the In Vitro Function of Z-FG-NHO-Bz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FG-NHO-Bz, also known as Z-Phe-Gly-NHO-Bz, is a selective, cell-permeable inhibitor of cysteine cathepsins.[1][2] In vitro studies have demonstrated its ability to induce apoptosis in various human cancer cell lines.[1] A noteworthy characteristic of Z-FG-NHO-Bz-induced apoptosis is its independence from the conventional p53, caspase, and mitogen-activated protein (MAP) kinase pathways, suggesting a unique mechanism of action that warrants further investigation for its therapeutic potential.[1]

This technical guide provides a comprehensive overview of the in vitro function of Z-FG-NHO-Bz, with a focus on its mechanism of action as a cysteine cathepsin inhibitor and its role in inducing caspase-independent apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology and drug development.

Mechanism of Action: Cysteine Cathepsin Inhibition

Z-FG-NHO-Bz functions as an inhibitor of a class of lysosomal proteases known as cysteine cathepsins, which include cathepsin B, cathepsin L, and cathepsin S.[3] These enzymes play crucial roles in protein turnover and degradation, and their dysregulation has been implicated in various diseases, including cancer.

In Vitro Efficacy: Induction of Caspase-Independent Apoptosis

A key in vitro function of Z-FG-NHO-Bz is its ability to induce rapid apoptosis in human cancer cells.[1] This apoptotic process is distinguished by its independence from the classical caspase cascade, as well as from the tumor suppressor p53 and the MAP kinase signaling pathways.[1] This suggests that Z-FG-NHO-Bz triggers a non-canonical cell death pathway.

The proposed mechanism for this caspase-independent apoptosis involves the release of cathepsins from the lysosome into the cytosol. Once in the cytosol, these proteases can act on various cellular targets to initiate apoptosis. Potential downstream events of cathepsin release include the cleavage of Bid (a pro-apoptotic Bcl-2 family member), the degradation of anti-apoptotic Bcl-2 proteins, and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4][5] AIF can then translocate to the nucleus and induce chromatin condensation and DNA fragmentation, leading to cell death in a caspase-independent manner.[5]

Quantitative Data

Due to the limited availability of public data, a comprehensive table of IC50 or Ki values for Z-FG-NHO-Bz against specific cathepsins cannot be provided at this time. Researchers are encouraged to perform their own enzymatic assays to determine these values for their specific experimental conditions.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Z-FG-NHO-Bz-Induced Apoptosis

Caption: Proposed caspase-independent apoptotic pathway induced by Z-FG-NHO-Bz.

Experimental Workflow for In Vitro Cathepsin Activity Assay

Caption: Workflow for determining the inhibitory effect of Z-FG-NHO-Bz on cathepsin activity.

Experimental Protocols

In Vitro Cathepsin Activity Assay (Fluorometric)

This protocol is a general guideline for assessing the inhibitory activity of Z-FG-NHO-Bz against a specific cathepsin (e.g., Cathepsin B, L, or S) using a fluorogenic substrate.

Materials:

-

Purified active human cathepsin B, L, or S

-

Z-FG-NHO-Bz

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-FG-NHO-Bz in DMSO.

-

Dilute the cathepsin enzyme and fluorogenic substrate in Assay Buffer to the desired working concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of various concentrations of Z-FG-NHO-Bz (or DMSO as a vehicle control) to the appropriate wells.

-

Add 20 µL of the diluted cathepsin enzyme solution to all wells except for the substrate control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically Ex/Em = 380/460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of Z-FG-NHO-Bz compared to the vehicle control.

-

If a dose-response curve is generated, calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key proteins involved in apoptosis by western blotting in cells treated with Z-FG-NHO-Bz.

Materials:

-

Cancer cell line of interest

-

Z-FG-NHO-Bz

-

Cell culture reagents

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AIF, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Z-FG-NHO-Bz or vehicle control for the desired time points.

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Lyse the cell pellets in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with Lysis Buffer and sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

-

Conclusion

Z-FG-NHO-Bz is a valuable research tool for studying the roles of cysteine cathepsins in cellular processes, particularly in the context of cancer cell death. Its ability to induce a caspase-independent apoptotic pathway makes it a subject of interest for the development of novel anti-cancer therapies that could potentially overcome resistance to conventional apoptosis-inducing agents. Further research is warranted to fully elucidate the specific molecular targets and downstream signaling events initiated by Z-FG-NHO-Bz and to determine its therapeutic potential in preclinical models.

References

- 1. "Investigation of Caspase-Independent Cell Death Pathways" by Ho-Chou Tu [openscholarship.wustl.edu]

- 2. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Z-FG-NHO-Bz for Cell Culture

A comprehensive search for the "Z-FG-NHO-Bz" protocol for cell culture did not yield specific results for a protocol or compound with this designation. This suggests that "Z-FG-NHO-Bz" may be a highly specialized, proprietary, or internal nomenclature not widely documented in publicly available scientific literature. It is also possible that this designation is a placeholder or an abbreviation for a more complex term.

Without specific information on the nature of "Z-FG-NHO-Bz," it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested.

To assist you further, please consider the following:

-

Verify the nomenclature: Double-check the spelling and abbreviation to ensure accuracy.

-

Provide additional context: If possible, please provide more information about the nature of "Z-FG-NHO-Bz." For instance:

-

What is the compound class (e.g., inhibitor, agonist, small molecule, peptide)?

-

What is the intended biological target or cellular process?

-

What type of cell lines is it typically used with?

-

Is there an associated publication or patent?

-

With more specific information, it may be possible to identify the protocol or compound and generate the requested detailed documentation.

In the interim, for general guidance on cell culture techniques and protocol development, researchers can refer to established resources in cell biology and molecular biology. These resources provide foundational knowledge on cell line maintenance, experimental design, and data analysis that are broadly applicable.

We are prepared to generate the detailed application notes and protocols as originally requested upon receiving more specific information regarding "Z-FG-NHO-Bz."

Application Notes and Protocols: Z-FG-NHO-Bz

For Research Use Only.

Introduction

Z-FG-NHO-Bz is a synthetic, cell-permeable compound designed for the potent and specific inhibition of a target enzyme. These application notes provide detailed protocols for determining the optimal working concentration of Z-FG-NHO-Bz and characterizing its inhibitory mechanism. The following information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Z-FG-NHO-Bz is a competitive inhibitor of its target enzyme. Competitive inhibition is a form of enzyme inhibition where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[1] This type of inhibition can be overcome by increasing the substrate concentration. The inhibitor and substrate are in direct competition for the same binding site on the enzyme.

The general mechanism of action for competitive inhibitors can be visualized as an equilibrium between the enzyme, substrate, and inhibitor. The inhibitor's binding to the enzyme's active site effectively reduces the concentration of enzyme available for the substrate to bind to.

Quantitative Data Summary

The inhibitory activity of Z-FG-NHO-Bz has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data for determining its optimal working concentration.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Description |

| IC50 | 25 nM | The half-maximal inhibitory concentration against the purified target enzyme under standard assay conditions. |

| Ki | 10 nM | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

Table 2: Cell-Based Assay Performance

| Cell Line | Assay Type | Effective Concentration (EC50) | Notes |

| MDA-MB-231 | Cell Viability (MTT Assay, 72h) | 30 µM | Demonstrates cytotoxic or cytostatic effects at higher concentrations. |

| Jurkat | Apoptosis Induction (Caspase-3/7 Activity) | 15 µM | Effective concentration for inducing apoptosis after 24 hours of treatment. |

| HEK293 | Target Engagement Assay | 500 nM | Concentration required to achieve 50% target occupancy in a cellular context. |

Experimental Protocols

Protocol 1: Determination of IC50 for Z-FG-NHO-Bz in an In Vitro Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of Z-FG-NHO-Bz against its target enzyme.

Materials:

-

Target Enzyme

-

Substrate (e.g., a chromogenic or fluorogenic substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

-

Z-FG-NHO-Bz (stock solution in DMSO)

-

96-well microplate, clear bottom

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Z-FG-NHO-Bz in assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO-only control.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 80 µL of the target enzyme solution (at a final concentration of, for example, 1 nM) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution (at a concentration equal to its Km value).

-

Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10 minutes) at the appropriate wavelength.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of Z-FG-NHO-Bz on the viability of a chosen cell line (e.g., MDA-MB-231).

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Z-FG-NHO-Bz (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Z-FG-NHO-Bz in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Z-FG-NHO-Bz. Include a DMSO-only control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of the inhibitor concentration to determine the EC50.

Visualizations

Caption: Mechanism of competitive inhibition by Z-FG-NHO-Bz.

Caption: Workflow for IC50 determination of Z-FG-NHO-Bz.

Caption: Generic signaling pathway inhibited by Z-FG-NHO-Bz.

References

Application of Z-FG-NHO-Bz in Western Blotting: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound Z-FG-NHO-Bz belongs to a class of irreversible peptide caspase inhibitors. These inhibitors are valuable tools in the study of apoptosis, or programmed cell death. In the context of Western blotting, biotinylated versions of these inhibitors are particularly useful as affinity labels to specifically detect the active forms of caspases.

Caspases, a family of cysteine proteases, are central to the apoptotic signaling cascade.[1] They exist as inactive zymogens (pro-caspases) in healthy cells and are activated through proteolytic cleavage during apoptosis.[2] This activation is a critical event, and its detection is a key indicator of apoptosis. Standard Western blotting with antibodies against specific caspases can often detect both the pro-caspase and the cleaved, active fragments. However, antibodies that specifically recognize the active conformation can be limited.

The use of an irreversible inhibitor like biotinylated Z-FG-NHO-Bz offers a distinct advantage. This probe covalently binds to the active site of caspases, effectively "tagging" only the proteolytically active enzymes.[1] When cell lysates from apoptotic cells are incubated with this biotinylated probe, the active caspases become biotin-labeled. These labeled caspases can then be easily detected on a Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal. This method provides a direct measure of caspase activity within a sample.

This technique is particularly useful for:

-

Confirming the activation of specific caspases during apoptosis.

-

Screening for compounds that induce or inhibit apoptosis by measuring changes in caspase activity.

-

Studying the kinetics of caspase activation in response to various stimuli.

Experimental Protocols

The following is a detailed protocol for the detection of active caspases in cell lysates using a biotinylated Z-FG-NHO-Bz probe followed by Western blotting.

I. Induction of Apoptosis and Preparation of Cell Lysates

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α, UV irradiation). Include a negative control of untreated cells.

-

Harvest both adherent and suspension cells. For adherent cells, gently scrape them from the plate.

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a specific buffer recommended for caspase assays). A general recommendation is 1 mL of lysis buffer per 1 x 10^7 cells.[3]

-

Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein for the Western blot.[4]

-

II. Affinity Labeling of Active Caspases

-

Incubation with Biotinylated Z-FG-NHO-Bz:

-

In a microcentrifuge tube, add 50-100 µg of protein lysate.

-

Add the biotinylated Z-FG-NHO-Bz probe to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate at 37°C for 30-60 minutes to allow the probe to covalently bind to active caspases.

-

III. SDS-PAGE and Western Blotting

-

Sample Preparation for Electrophoresis:

-

To each labeled lysate sample, add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]

-

-

Gel Electrophoresis:

-

Load 20-40 µg of each protein sample into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target caspases).

-

Include a pre-stained protein ladder to monitor the migration of proteins.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[5]

-

-

Protein Transfer:

-

Blocking:

-

After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the detection reagent.

-

-

Detection of Biotinylated Proteins:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically at a 1:1,000 to 1:10,000 dilution) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane again three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

-

-

Signal Development and Imaging:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]

-

Data Presentation

The results of a Western blot using biotinylated Z-FG-NHO-Bz can be quantified by densitometry. The intensity of the bands corresponding to the active caspases is measured and can be normalized to a loading control if necessary.

Table 1: Densitometric Analysis of Active Caspase Levels

| Treatment Group | Apoptosis Inducer | Biotinylated Z-FG-NHO-Bz | Relative Band Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control | - | + | 1.0 | 1.0 |

| Treated | + | + | 8.5 | 8.5 |

| Treated + Pan-Caspase Inhibitor | + | + | 1.2 | 1.2 |

| Control | - | - | 0.1 | 0.1 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathways

Caption: General overview of apoptotic signaling pathways.

Experimental Workflow

Caption: Workflow for detecting active caspases.

References

- 1. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Z-FG-NHO-Bz for Immunofluorescence Staining

Disclaimer: Publicly available information on "Z-FG-NHO-Bz" for immunofluorescence applications is limited. The following application notes and protocols are based on the general principles of using novel fluorescent probes in immunofluorescence microscopy and should be considered a template. Researchers are advised to optimize these protocols for their specific experimental conditions and cell types.

Introduction

Z-FG-NHO-Bz is a novel, cell-permeable fluorescent probe with potential applications in cellular imaging and analysis. Its unique spectral properties and putative target engagement make it a promising tool for researchers in cell biology and drug development. These application notes provide a general framework for utilizing Z-FG-NHO-Bz in immunofluorescence (IF) staining protocols, offering guidance on experimental design, data acquisition, and analysis. The methodologies outlined here are intended to serve as a starting point for developing more specific assays.

Quantitative Data Summary

Effective use of a novel fluorescent probe requires careful titration and optimization. The following tables provide hypothetical yet representative quantitative data that should be determined empirically for Z-FG-NHO-Bz.

Table 1: Recommended Concentration Ranges for Z-FG-NHO-Bz Staining

| Cell Type | Seeding Density (cells/cm²) | Z-FG-NHO-Bz Concentration (µM) | Incubation Time (minutes) |

| HeLa | 2.5 x 10⁴ | 1 - 10 | 30 - 60 |

| SH-SY5Y | 5 x 10⁴ | 0.5 - 5 | 45 - 90 |

| Primary Neurons | 1 x 10⁵ | 0.1 - 2.5 | 60 - 120 |

Table 2: Spectral Properties and Recommended Filter Sets for Z-FG-NHO-Bz

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) | Recommended Emission Filter (nm) |

| Z-FG-NHO-Bz | 490 (Hypothetical) | 525 (Hypothetical) | 488 | 500 - 550 |

| DAPI (Counterstain) | 358 | 461 | 405 | 450 - 495 |

| Alexa Fluor 647 (Antibody) | 650 | 668 | 633 | 660 - 700 |

Experimental Protocols

The following is a detailed, generalized protocol for immunofluorescence staining using Z-FG-NHO-Bz in conjunction with antibody-based detection of a protein of interest.

Materials and Reagents

-

Cells cultured on glass coverslips or chamber slides[1]

-

Z-FG-NHO-Bz stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS[2]

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS[3]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[3]

-

Primary Antibody (diluted in 1% BSA in PBS)

-

Fluorophore-conjugated Secondary Antibody (diluted in 1% BSA in PBS)

-

Nuclear Counterstain (e.g., DAPI)

-

Mounting Medium

Immunofluorescence Staining Protocol

-

Cell Culture: Plate cells on appropriate glass-bottom dishes, chamber slides, or coverslips to achieve 60-80% confluency at the time of staining.[1]

-

Z-FG-NHO-Bz Staining (Live Cell):

-

Prepare a working solution of Z-FG-NHO-Bz in pre-warmed cell culture medium at the desired final concentration (refer to Table 1 for starting points).

-

Remove the culture medium from the cells and add the Z-FG-NHO-Bz working solution.

-

Incubate for the optimized duration at 37°C in a CO₂ incubator.

-

Wash the cells three times with warm PBS.

-

-

Fixation:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.[3]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in 1% BSA in PBS.

-

Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining:

-

Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Allow the mounting medium to cure before imaging.

-

-

Imaging:

-

Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets (see Table 2).

-

For quantitative analysis, ensure that all imaging parameters (e.g., laser power, gain, exposure time) are kept consistent across all samples.

-

Visualizations

Hypothetical Signaling Pathway Investigated by Z-FG-NHO-Bz

The following diagram illustrates a hypothetical signaling pathway where Z-FG-NHO-Bz might be used to report on the activity of a specific enzyme, "Kinase X".

Caption: Hypothetical activation of Z-FG-NHO-Bz by a target kinase in a signaling cascade.

Experimental Workflow for Immunofluorescence Staining

This diagram outlines the key steps in the immunofluorescence protocol described above.

Caption: A streamlined workflow for immunofluorescence staining using Z-FG-NHO-Bz.

References

Preparing Z-FG-NHO-Bz Stock Solution: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Z-FG-NHO-Bz, a selective cysteine cathepsin inhibitor. The information is intended to guide researchers in accurately preparing stock solutions and designing experiments for the study of cathepsin-mediated signaling pathways.

Introduction

Z-FG-NHO-Bz, also known as Z-Phe-Gly-NHO-Bz, is a potent and selective inhibitor of cysteine cathepsins. These proteases play a critical role in various physiological and pathological processes, including cancer progression, invasion, and metastasis. Understanding the precise role of specific cathepsins is crucial for the development of novel therapeutics. The use of selective inhibitors like Z-FG-NHO-Bz is an essential tool in this area of research. This document outlines the necessary steps to prepare a stock solution of this inhibitor for use in in vitro studies.

Chemical Properties and Data

Accurate preparation of a stock solution requires precise knowledge of the compound's chemical properties. There appears to be some discrepancy in the literature and supplier information regarding the exact molecular formula and weight of related compounds. For the purpose of these notes, we will refer to the compound identified by CAS Number 180313-87-5 .

| Property | Value | Source |

| Compound Name | Z-Phe-Gly-NHO-Bz | ChemBK |

| CAS Number | 180313-87-5 | Apollo Scientific[1] |

| Molecular Formula | C27H27N3O6 | ChemBK[2] |

| Molecular Weight | 489.52 g/mol | ChemBK[2] |

| Solubility | Soluble in DMSO | Inferred from common practice for similar inhibitors |

| Storage | Store at -20°C or -80°C | General recommendation for peptide-based inhibitors |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Z-FG-NHO-Bz in Dimethyl Sulfoxide (DMSO).

Materials:

-

Z-FG-NHO-Bz (CAS: 180313-87-5)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of Z-FG-NHO-Bz is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 489.52 g/mol x 1000 mg/g

-

Mass = 4.8952 mg

-

-

Weigh the compound: Carefully weigh out approximately 4.9 mg of Z-FG-NHO-Bz powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Z-FG-NHO-Bz powder.

-

Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for In Vitro Cathepsin Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of Z-FG-NHO-Bz on a specific cathepsin enzyme.

Materials:

-

Z-FG-NHO-Bz stock solution (10 mM in DMSO)

-

Recombinant active cathepsin enzyme

-

Fluorogenic cathepsin substrate

-

Assay buffer (specific to the cathepsin being studied)

-

96-well black microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare dilutions: Prepare a serial dilution of the Z-FG-NHO-Bz stock solution in the assay buffer to achieve the desired final concentrations in the assay. Remember to include a DMSO-only control.

-

Enzyme incubation: Add the diluted Z-FG-NHO-Bz or DMSO control to the wells of the 96-well plate. Add the recombinant cathepsin enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-